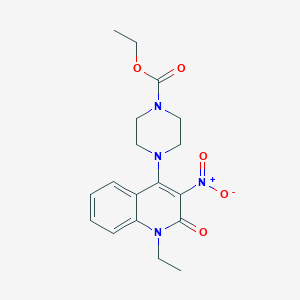

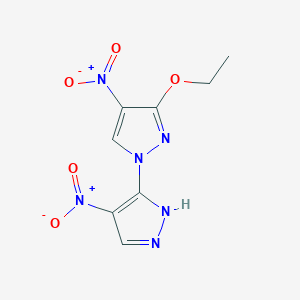

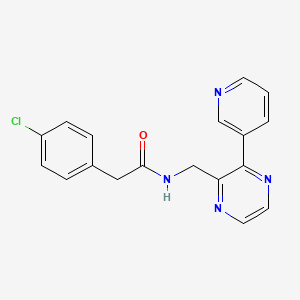

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, also known as ENQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENQ is a piperazine derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Several studies have synthesized derivatives of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate and evaluated their antibacterial activity. These compounds have shown moderate to significant effectiveness against various strains of bacteria, including E. coli, S. dysentery, S. aureus, and B. subtilis. The variations in the chemical structure of these compounds, such as the introduction of different substituents, have been explored to optimize their antibacterial properties (Sharma & Jain, 2008; Cooper et al., 1990).

Antimicrobial Activity

Compounds with the Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate structure have been synthesized and tested for their antimicrobial activities. The addition of various piperazine substituents to the quinoline ring has resulted in derivatives with promising antimicrobial potential. Molecular docking studies on active compounds have shown high binding energies and strong interactions with bacterial targets, highlighting their potential as antimicrobial agents (Banu et al., 2018).

Chemical Synthesis and Structure-Activity Relationship

Research has focused on the synthesis of novel derivatives and examining their structure-activity relationships. For instance, derivatives have been synthesized to explore their biological activities, with specific modifications aimed at increasing bioavailability and antimicrobial activity. The chemical synthesis involves various steps, including reactions with different reagents and conditions to achieve the desired functionalization of the quinoline ring (Tangallapally et al., 2006).

Photophysical Properties

Studies have also investigated the photophysical properties of norfloxacin and its derivatives, including Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. These studies provide insights into the excited-state deactivation processes, which are crucial for understanding the fluorescence behavior and potential applications of these compounds in fluorescent probes or materials (Cuquerella et al., 2006).

Mecanismo De Acción

Target of action

Quinoline derivatives have been shown to have pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets.

Mode of action

Without specific information, it’s difficult to determine the exact mode of action of “Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate”. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical pathways

Quinoline derivatives have been shown to affect various biochemical pathways, including those involved in inflammation and cell proliferation .

Result of action

Quinoline derivatives have been shown to have various effects, including anti-inflammatory and anti-proliferative effects .

Propiedades

IUPAC Name |

ethyl 4-(1-ethyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5/c1-3-21-14-8-6-5-7-13(14)15(16(17(21)23)22(25)26)19-9-11-20(12-10-19)18(24)27-4-2/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHNHBHTWHQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)

![N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B2590637.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)